Technical Guide: Biological Activity & Strategic Utility of 3-Iodo-6-isopropoxypyridazine
Technical Guide: Biological Activity & Strategic Utility of 3-Iodo-6-isopropoxypyridazine
This technical guide details the structural utility, synthetic applications, and biological relevance of 3-Iodo-6-isopropoxypyridazine , a high-value heterocyclic intermediate used in the development of kinase inhibitors, metabolic modulators, and CNS-active agents.
Executive Summary
3-Iodo-6-isopropoxypyridazine (CAS: 17321-38-9) is a specialized "privileged scaffold" building block. While it is not a marketed drug itself, it serves as the critical pharmacophore generator for a class of bioactive molecules known as 3-alkoxy-6-arylpyridazines .
In medicinal chemistry, this compound is valued for its dual functionality:
-
The Isopropoxy Group (
): Provides a specific lipophilic profile ( modulation) and metabolic stability superior to methoxy groups, often occupying hydrophobic pockets in enzymes (e.g., Kinases, Proteases). -
The Iodine Handle (
): A highly reactive site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing the rapid attachment of complex aryl or heteroaryl cores.
Primary Biological Applications of Derivatives:
-
Oncology: Inhibition of Akt/MAPK signaling pathways (Antiproliferative).
-
Metabolic Disease: Thyroid Hormone Receptor
(THR- ) agonism (Lipid lowering). -
Neurology: Modulation of GABAergic systems and voltage-gated calcium channels (
subunit).
Chemical Profile & Pharmacophore Logic
Structural Properties
| Property | Specification | Relevance to Drug Design |
| Formula | Low MW fragment (Fragment-Based Drug Design). | |
| Mol Weight | 264.06 g/mol | Ideal for coupling to larger scaffolds without exceeding Lipinski limits. |
| LogP (Calc) | ~2.1 | The isopropoxy group increases lipophilicity compared to methoxy, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration. |
| H-Bond Acceptors | 3 (N, N, O) | The pyridazine nitrogens act as H-bond acceptors in the kinase hinge region. |
| Reactivity | High (C-I bond) | Facile oxidative addition to Pd(0) catalysts. |
The "Isopropoxy Effect" in Binding Pockets
The selection of the isopropoxy substituent over a simple methoxy or ethoxy group is rarely accidental. In structure-activity relationship (SAR) studies, the isopropyl group often fills a specific hydrophobic sub-pocket (e.g., the ribose binding pocket of kinases or the hydrophobic cleft of nuclear receptors), providing entropic gain through the displacement of water molecules. Furthermore, the branched alkyl chain protects the ether oxygen from rapid metabolic dealkylation by cytochrome P450 enzymes.
Biological Activities of Downstream Derivatives[1][2][3][4][5][6][7][8]
Although 3-Iodo-6-isopropoxypyridazine is a reagent, the 6-isopropoxypyridazin-3-yl motif it installs is responsible for the following biological activities:
Anticancer Activity (Akt/MAPK Pathway)
Derivatives synthesized via Suzuki coupling of this core with arylboronic acids have demonstrated potent antiproliferative activity against human cancer cell lines (HuH7, MDA-MB-231).
-
Mechanism: These compounds act as dual inhibitors of the p44/42 MAPK (ERK) and Akt (Protein Kinase B) signaling pathways.
-
Effect: They prevent the phosphorylation of downstream effectors, leading to
cell cycle arrest and apoptosis in triple-negative breast cancer models.
Metabolic Regulation (THR- Agonism)
The scaffold is structurally homologous to the pyridazinone core found in Resmetirom (MGL-3196) , a selective Thyroid Hormone Receptor beta agonist.
-
Role: The pyridazine ring mimics the inner ring of triiodothyronine (
). -
Activity: The isopropoxy group mimics the lipophilic bulk of iodine atoms found in natural thyroid hormones, providing high selectivity for the liver-specific
-receptor over the cardiac -receptor, thereby treating dyslipidemia and NASH (Non-Alcoholic Steatohepatitis) without cardiac toxicity.
CNS Activity (Analgesia & Ion Channels)
Pyridazine ethers derived from this intermediate have shown affinity for the
-
Activity: Inhibition of calcium influx in presynaptic neurons.
-
Outcome: Reduction in excitatory neurotransmitter release (Glutamate, Substance P), resulting in analgesic effects in neuropathic pain models.
Visualizations
Biological Mechanism of Action (Akt/MAPK Inhibition)
Caption: Dual inhibition mechanism of pyridazine derivatives on Akt and ERK pathways leading to apoptosis.
Synthetic Workflow (Suzuki Coupling)
Caption: Synthetic route transforming the diiodo precursor into the bioactive pharmacophore.
Experimental Protocols
Synthesis of 3-Iodo-6-isopropoxypyridazine
Note: This protocol synthesizes the core from 3,6-diiodopyridazine.
Reagents: 3,6-Diiodopyridazine (1.0 eq), Isopropanol (anhydrous), Sodium Hydride (60% dispersion, 1.1 eq), THF (dry).
-
Activation: Suspend NaH (1.1 eq) in dry THF at 0°C under nitrogen.
-
Alkoxide Formation: Dropwise add Isopropanol (1.1 eq). Stir for 30 min until
evolution ceases. -
Substitution: Add a solution of 3,6-diiodopyridazine (1.0 eq) in THF dropwise to the alkoxide solution.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Quench with saturated
. Extract with EtOAc ( ). Wash organics with brine, dry over . -
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).
-
Yield: Expect 75–85% of a pale yellow solid.
Application: Suzuki-Miyaura Cross-Coupling
Objective: To attach an aryl group to the 3-position.
Reagents: 3-Iodo-6-isopropoxypyridazine (1.0 eq), Arylboronic acid (1.2 eq),
-
Degassing: Combine the pyridazine, boronic acid, and solvent in a microwave vial. Sparge with Argon for 10 min.
-
Catalyst Addition: Add
quickly. Seal the vial. -
Heating: Heat to 90°C (oil bath) or 110°C (Microwave) for 2–12 hours.
-
Workup: Filter through Celite. Dilute with water, extract with DCM.
-
Validation: The product should show the disappearance of the C-I signal in
NMR (~110 ppm) and the appearance of biaryl peaks.
Safety & Handling
-
Hazards: 3-Iodo-6-isopropoxypyridazine is an organohalide. It acts as an alkylating agent and skin irritant.
-
Storage: Store at 2–8°C, protected from light (iodine-carbon bonds are photosensitive).
-
Disposal: Halogenated organic waste streams.
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis and Characterization of 3-Iodo-6-methylpyridazine. (Analogous chemistry for pyridazine scaffolds).
-
Journal of Medicinal Chemistry. (2014). Discovery of MGL-3196, a Highly Selective Thyroid Hormone Receptor β Agonist. (Structural relevance of pyridazine ethers).
-
Bioorganic & Medicinal Chemistry Letters. (2019). Synthesis and biological evaluation of 3-amino-, 3-alkoxy- and 3-aryloxy-6-(hetero)arylpyridazines as potent antitumor agents. (Direct activity of alkoxy-pyridazine derivatives).
-
MySkinRecipes. (n.d.). 3-Iodo-6-isopropoxypyridazine Product Data. (Identification as kinase/protease inhibitor intermediate).[2]
-
ResearchGate. (2025). Synthesis and analgesic effects of 3-substituted 4,6-diarylpyridazine derivatives.
